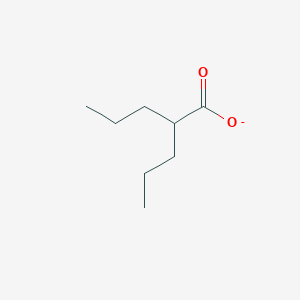

2-propylpentanoate

描述

Positioning within Branched-Chain Carboxylic Acids for Chemical and Biological Inquiry.

2-Propylpentanoate is classified as a branched-chain carboxylic acid, a structural characteristic that is central to its chemical and biological properties. biologists.comontosight.ai Its structure consists of a pentanoic acid backbone with two propyl groups attached to the α-carbon. vulcanchem.com This branching distinguishes it from straight-chain fatty acids and influences its physical and chemical properties, such as its liquid state at room temperature and its utility as a solvent. wikipedia.org

The study of branched-chain carboxylic acids, with this compound as a prominent example, is a significant area of chemical and biological inquiry. researchgate.netcefic-lri.orgnih.gov Researchers have investigated how variations in the alkyl chain length and branching pattern of these acids affect their biological activity. oup.com For example, studies have compared the effects of this compound with other branched-chain acids like 2-ethylhexanoic acid and 2-propylnonanoic acid, revealing that the transcriptional profiles elicited by these compounds are similar when they have two- or three-carbon alkyl substituents at the alpha position. cefic-lri.orgnih.gov This suggests that the specific branching pattern is a key determinant of their biological effects. The investigation of these analogues helps to elucidate structure-activity relationships, which is crucial for the design of new compounds with specific biological activities. oup.com

Contemporary Academic Significance as a Chemical Probe and Modulator of Biological Systems.

In contemporary academic research, this compound is recognized for its role as a chemical probe and a modulator of various biological systems. icr.ac.ukrjpbr.comnih.gov A chemical probe is a small molecule used to study and manipulate a biological process, and this compound's well-defined effects on multiple molecular targets make it a valuable tool in this regard. rjpbr.comrockefeller.edu Its ability to interact with and modulate the function of biological systems is the basis of its therapeutic applications and its use in research to dissect complex cellular pathways. nih.govnih.govals-journal.com

The mechanisms of action of this compound are multifaceted and include the inhibition of histone deacetylases (HDACs), the enhancement of GABAergic neurotransmission, and the inhibition of voltage-dependent sodium channels. Its role as an HDAC inhibitor is of particular interest as it connects the compound to the regulation of gene expression and chromatin remodeling. drugbank.com This has spurred research into its potential applications in areas beyond its traditional use, including in the study of cancer and neurodegenerative diseases. biologists.com Furthermore, the study of this compound and its analogues continues to provide insights into the molecular basis of various physiological and pathological processes, cementing its importance as a versatile tool in academic research. nih.gov For instance, conjugates of 2-propylpentanoic acid with other molecules are being synthesized and evaluated for their potential to act on multiple therapeutic targets simultaneously. acs.org

Research Findings on this compound and its Analogues

| Compound | Key Research Finding | Reference |

| 2-Propylpentanoic acid (Valproic Acid) | Serendipitously discovered to have anticonvulsant properties in 1962. | wikipedia.orgdrugbank.com |

| 2-Propylpentanoic anhydride (B1165640) | Anhydride derivative of VPA; can be synthesized via an acid chloride intermediate. | |

| Ethyl this compound | Ethyl ester derivative of VPA; synthesized through dehalogenation. | vulcanchem.com |

| 2-Ethylhexanoic acid | A branched-chain carboxylic acid that elicits a similar transcriptional profile to VPA. | cefic-lri.orgnih.gov |

| 2-Propylnonanoic acid | A branched-chain carboxylic acid that elicits a similar transcriptional profile to VPA. | cefic-lri.orgnih.gov |

| Propylisopropylacetic acid (PIA) | A constitutional isomer of VPA that acts as an uncompetitive inhibitor of arachidonic acid acylation. | researchgate.net |

Structure

2D Structure

3D Structure

属性

分子式 |

C8H15O2- |

|---|---|

分子量 |

143.2 g/mol |

IUPAC 名称 |

2-propylpentanoate |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/p-1 |

InChI 键 |

NIJJYAXOARWZEE-UHFFFAOYSA-M |

SMILES |

CCCC(CCC)C(=O)[O-] |

规范 SMILES |

CCCC(CCC)C(=O)[O-] |

同义词 |

2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies of 2 Propylpentanoate

Established Chemical Synthesis Routes for 2-Propylpentanoate

Several well-established chemical synthesis routes for this compound have been developed, primarily utilizing ester-based condensation reactions. These methods provide reliable means to produce the target molecule.

Cyanoacetic Ester-Based Processes

A common and conventional method for synthesizing this compound involves the use of a cyanoacetic ester as the starting material. google.comgoogle.com This process typically involves the dialkylation of the cyanoacetic ester with propyl bromide in the presence of a base like sodium ethoxide. google.comgpatindia.comchemicalbook.in The resulting di-n-propyl cyanoacetate (B8463686) is then subjected to hydrolysis and decarboxylation to yield dipropylacetonitrile. gpatindia.comchemicalbook.in Further hydrolysis of the nitrile furnishes this compound. gpatindia.comchemicalbook.in

The key steps in this synthesis are:

Alkylation: Two equivalents of an alkyl halide, such as propyl bromide, react with the cyanoacetic ester. gpatindia.comchemicalbook.in

Hydrolysis and Decarboxylation: The resulting dialkylated ester undergoes hydrolysis of the ester and cyano groups, followed by decarboxylation to form the final carboxylic acid. chemicalbook.in

Acetoacetic Ester-Based Processes

The acetoacetic ester synthesis offers another versatile route to this compound. This method is analogous to the malonic ester synthesis but results in a ketone if not fully hydrolyzed. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, the process involves the alkylation of an acetoacetic ester, such as ethyl acetoacetic ester, with a propyl halide. google.comwikipedia.org This is typically carried out in the presence of a base. To obtain the desired carboxylic acid, the resulting β-keto ester is subjected to hydrolysis and decarboxylation under acidic or basic conditions. google.comwikipedia.orgyoutube.com

A patent describes a process where ethyl acetoacetate (B1235776) is reacted with propyl bromide in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst. google.com The resulting ethyl-2,2-dipropyl acetoacetate is then hydrolyzed to yield this compound. google.com

Malonic Acid Ester-Based Processes

The malonic ester synthesis is a classical and widely used method for preparing carboxylic acids, including this compound. masterorganicchemistry.comchegg.comlibretexts.org The process begins with the deprotonation of a malonic ester, such as diethyl malonate, using a base like sodium ethoxide to form a stabilized enolate. libretexts.orgorganicchemistrytutor.com This enolate then acts as a nucleophile and is alkylated by reacting with an alkyl halide, in this case, propyl bromide. google.comlibretexts.org This alkylation step can be repeated with a second equivalent of propyl bromide to introduce two propyl groups at the α-carbon. masterorganicchemistry.com

The subsequent steps involve:

Saponification: The dialkylated malonic ester is hydrolyzed, typically with a strong base like sodium hydroxide, to convert the ester groups into carboxylate salts. libretexts.org

Acidification: Acid is added to protonate the carboxylates, forming a dicarboxylic acid. libretexts.org

Decarboxylation: Upon heating, the β-dicarboxylic acid readily loses a molecule of carbon dioxide to yield the final product, this compound. google.comlibretexts.org

A patent discloses a method where diethyl malonate is alkylated with propyl bromide in the presence of sodium methoxide, followed by saponification with potassium hydroxide and subsequent decarboxylation at high temperatures (160-165 °C). google.com

Advancements in Stereoselective Synthesis of this compound and its Enantiomers

While traditional methods produce a racemic mixture of this compound, there is growing interest in the stereoselective synthesis of its enantiomers. Research has explored various strategies to achieve this, including the use of chiral auxiliaries and catalysts.

One approach involves the Horner-Wadsworth-Emmons olefination to create specific stereoisomers of related unsaturated esters, which can then be further modified. google.com Additionally, enzymatic processes, which are inherently stereospecific, are being investigated. For instance, enzymes like cytochrome P450 can exhibit high stereospecificity in their reactions. google.com Another study demonstrated the use of horse liver alcohol dehydrogenase for the stereoselective oxidation of diols, which can be precursors in the synthesis of chiral lactones and subsequently, chiral acids. cdnsciencepub.com

Enzymatic and Biocatalytic Approaches to this compound Synthesis

Enzymatic and biocatalytic methods are emerging as powerful tools for the synthesis of this compound and its derivatives, offering high selectivity and milder reaction conditions.

A study demonstrated the formation of valproyl-AMP, a metabolite of this compound, in rat liver mitochondria. nih.gov This process is catalyzed by a medium-chain acyl-CoA synthetase, highlighting the potential of using isolated enzymes for specific activation steps. nih.gov

Furthermore, enzymes like cyclodextrin (B1172386) glucanotransferase have been used for the specific glycosylation of this compound derivatives, indicating the feasibility of enzymatic modifications to the core structure. researchgate.net These biocatalytic approaches can lead to novel derivatives with potentially enhanced properties.

Functional Derivatization for Enhanced Research Utility

Functional derivatization of this compound is a key strategy to modulate its properties and expand its utility in research. This involves modifying the carboxylic acid group or the alkyl chains to create new analogs.

Derivatization is often employed to improve analytical detection. For instance, this compound can be derivatized with reagents like 4-bromophenacyl bromide or 2-naphtacyl bromide to allow for sensitive detection using techniques like thin-layer chromatography (TLC). nih.gov Another method involves microwave-assisted derivatization to form a hydrazone, which enhances its analysis by HPLC-UV. researchgate.net

Moreover, derivatization is used to create novel compounds with potentially enhanced biological activity. For example, new ferrocenyl-based ester derivatives of this compound have been synthesized, which introduces an electrochemically active and chromogenic group. researchgate.net Other studies have focused on creating derivatives with modifications to the side chains, such as the introduction of double or triple bonds, to investigate their structure-activity relationships. nih.gov

Esterification for Prodrug Development and Analytical Enhancement

Esterification of the carboxylic acid group of this compound is a primary strategy for creating prodrugs and for facilitating its analysis. This reaction involves coupling the 2-propylpentanoic acid with an alcohol, which can be a simple alkyl alcohol or a more complex molecule such as an amino acid derivative. google.comdocbrown.info

Prodrug Development: The conversion of this compound into ester prodrugs is explored to improve properties such as bioavailability, reduce gastrointestinal irritation associated with the free carboxylic acid, and potentially alter its distribution within the body. google.comresearchgate.net A common approach involves forming ester linkages with amino acids. For instance, L-serine, L-threonine, and L-hydroxyproline have been used to create ester prodrugs of 2-propylpentanoic acid. google.com The synthesis generally involves reacting 2-propylpentanoic acid with a protected amino acid (e.g., N-benzyloxy or benzyl (B1604629) ester protected) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). google.com These ester prodrugs are designed to be stable until they are hydrolyzed in vivo by metabolic enzymes, releasing the active this compound.

Analytical Enhancement: For analytical purposes, particularly in gas chromatography (GC), the volatility of this compound needs to be increased. This is achieved by converting it into a more volatile ester derivative. A widely used method involves the esterification of this compound with methanol (B129727) in the presence of an acid catalyst, such as 1.25 M hydrochloric acid (HCl) in methanol, to form methyl this compound. oup.com This derivatization allows for sharp, symmetrical chromatographic peaks and sensitive detection using techniques like flame ionization detection (FID) or mass spectrometry (MS). oup.comresearchgate.net Other derivatizing agents include pentafluorobenzyl (PFB) bromide, which creates PFB esters suitable for sensitive detection by electron-capture negative ion chemical ionization (NCI) mass spectrometry. researchgate.net

| Derivative Name | Alcohol Moiety | Purpose | Synthesis Method |

| Methyl this compound | Methanol | Analytical Enhancement (GC) | Acid-catalyzed esterification with methanol and HCl oup.com |

| Ethyl this compound | Ethanol | Synthesis Intermediate | Acid-catalyzed esterification or reaction with ethyl chloroformate |

| Isopropyl this compound | Isopropyl alcohol | Synthesis Intermediate | Esterification of 2-propylpentanoic acid with isopropyl alcohol vulcanchem.com |

| Amino Acid Esters (e.g., L-Serine ester) | Hydroxy Amino Acids | Prodrug Development | Coupling with protected amino acids using EDC/DMAP google.com |

| Pentafluorobenzyl (PFB) this compound | Pentafluorobenzyl alcohol | Analytical Enhancement (GC-MS) | Reaction with PFB-bromide researchgate.net |

Formation of Hydroxyl- and Oxo-Derivatives for Mechanistic Studies

The metabolism of this compound involves oxidation at various positions along its carbon chains, leading to the formation of numerous hydroxyl- and oxo-derivatives. taylorandfrancis.com The synthesis and study of these metabolites are crucial for understanding the compound's metabolic pathways and for investigating the mechanisms underlying its biological activity and potential toxicity. researchgate.nettaylorandfrancis.com

These derivatives are primarily formed in vivo through cytochrome P-450 (P450) mediated hydroxylation and subsequent dehydrogenation or through the β-oxidation pathway. taylorandfrancis.compsu.edu The principal metabolites studied include those hydroxylated at the 3, 4, and 5 positions, as well as the corresponding keto (oxo) derivatives. researchgate.net

Key derivatives include:

3-hydroxy-2-propylpentanoic acid (3-OH-VPA): A product of the β-oxidation pathway. taylorandfrancis.com

4-hydroxy-2-propylpentanoic acid (4-OH-VPA): Formed via microsomal oxidation.

5-hydroxy-2-propylpentanoic acid (5-OH-VPA): Also a product of microsomal oxidation.

3-oxo-2-propylpentanoic acid (3-keto-VPA): A key intermediate in the β-oxidation of this compound. taylorandfrancis.com

4-oxo-2-propylpentanoic acid (4-keto-VPA): A known metabolite identified in human samples. nih.gov

The chemical synthesis of these compounds can be challenging. For example, 2-hydroxy-2-propylpentanoic acid can be prepared by the saponification of di-n-propyl ketone cyanohydrin using concentrated hydrochloric acid. google.com This hydroxy acid can then be dehydrated at high temperatures (230-240 °C) in the presence of a tertiary amine to yield unsaturated derivatives like E-2-propyl-2-pentenoic acid. google.com The synthesis of specific hydroxylated metabolites often requires multi-step procedures involving selective protection and oxidation reactions. These synthetic standards are indispensable for their accurate identification and quantification in biological samples. researchgate.net

| Derivative Name | Chemical Formula | Functional Group Added | Metabolic Pathway |

| 3-hydroxy-2-propylpentanoic acid | C₈H₁₆O₃ | 3-hydroxyl | β-oxidation taylorandfrancis.com |

| 4-hydroxy-2-propylpentanoic acid | C₈H₁₆O₃ | 4-hydroxyl | Cytochrome P450 oxidation researchgate.net |

| 5-hydroxy-2-propylpentanoic acid | C₈H₁₆O₃ | 5-hydroxyl | Cytochrome P450 oxidation researchgate.net |

| 3-oxo-2-propylpentanoic acid | C₈H₁₄O₃ | 3-oxo (keto) | β-oxidation taylorandfrancis.com |

| 4-oxo-2-propylpentanoic acid | C₈H₁₄O₃ | 4-oxo (keto) | Cytochrome P450 oxidation nih.gov |

Exploration of Novel Ferrocene-Based Derivatizations for Optical and Electrochemical Properties

Ferrocene (B1249389), an organometallic compound with a sandwich structure, is incorporated into other molecules to bestow unique redox activity, stability, and lipophilicity. researchgate.netmdpi.com Derivatizing this compound with ferrocene-containing moieties is a modern strategy aimed at creating novel compounds with interesting optical and electrochemical characteristics. researchgate.net

A key synthetic approach involves the esterification of this compound with a ferrocene derivative that contains a reactive group. For example, new ferrocenyl-based ester derivatives of 2-propylpentanoic acid have been synthesized by reacting it with haloalkylferrocene derivatives. researchgate.net A specific reported synthesis is that of 2-oxo-2-ferrocenylethyl this compound (VPACOFc) . This reaction is carried out by treating 2-propylpentanoic acid with a haloalkylferrocene in the presence of a base like potassium carbonate (K₂CO₃) and a phase-transfer catalyst such as 18-crown-6 (B118740) ether. researchgate.net

The resulting ferrocene-containing esters are then subjected to analysis to determine their properties. Techniques like UV-Vis spectroscopy are used to evaluate their optical properties, while cyclic voltammetry (CV) is employed to investigate their electrochemical behavior. researchgate.net Studies on these derivatives have indicated that the redox processes are often diffusion-limited. researchgate.net The goal of such research is to explore potential applications in areas like biosensing, electrochemistry, and the development of new therapeutic agents where the redox properties of ferrocene could play a key role. nih.gov

| Derivative Name | Ferrocene Moiety | Synthetic Strategy | Investigated Properties |

| 2-oxo-2-ferrocenylethyl this compound | Ferrocenylethyl | Esterification with haloalkylferrocene derivative researchgate.net | Optical (UV-Vis), Electrochemical (CV) researchgate.net |

| Ferrocenylmethyl this compound | Ferrocenylmethyl | Esterification with ferrocenylmethyl halide | Electrochemical, Antimicrobial researchgate.net |

Advanced Analytical and Spectroscopic Characterization of 2 Propylpentanoate and Its Metabolites

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone for the analysis of 2-propylpentanoate and its metabolites, providing the high-resolution separation required for accurate quantification. libretexts.org Gas and liquid chromatography, often coupled with mass spectrometry, are the most prevalently used techniques. researchgate.net

Gas Chromatography (GC) and Coupled Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, gas chromatography (GC) is a frequently utilized method for the analysis of this compound. researchgate.netscispace.com To improve peak shape and prevent tailing, derivatization is often employed. scispace.com GC methods can be both rapid and reproducible for the determination of this compound in plasma. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) offers enhanced sensitivity and selectivity, making it a powerful tool for the simultaneous determination of this compound and its metabolites. researchgate.net This technique allows for the identification and quantification of multiple analytes in a single chromatographic run. researchgate.netnih.gov Derivatization with reagents like N-(tert.-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) or the formation of methyl esters can be used to improve the chromatographic properties and detection limits of the analytes. researchgate.netnih.gov GC-MS methods have been developed to quantify a wide array of metabolites, including hydroxylated and unsaturated derivatives, in both serum and urine. nih.govnih.govnih.gov Selected ion monitoring (SIM) is often used in GC-MS to enhance sensitivity and specificity for target analytes. researchgate.netnih.govnih.govnih.gov

Table 1: Examples of GC and GC-MS Methods for this compound Analysis

| Technique | Analyte(s) | Matrix | Derivatization | Key Findings |

|---|---|---|---|---|

| GC | This compound | Human Serum | Not always required | A rapid method with a retention time of 1.83 min for VPA. scispace.com |

| GC-MS | This compound and 7 metabolites | Serum | tert.-butyldimethylsilyl (tBDMS) derivatives | Detection limits in the low ng/mL range for most analytes. researchgate.net |

| GC-MS | This compound and 16 metabolites | Serum or Urine | tert.-butyldimethylsilyl (tBDMS) derivatives | All metabolites measured in a single 29.5-minute run. researchgate.net |

| GC-MS | This compound and 5 mono-unsaturated metabolites | Serum | Methyl esters | Capable of separating stereoisomers of 2-n-propyl-2-pentenoic acid and 2-n-propyl-3-pentenoic acid. nih.gov |

| GC-MS | This compound and 14 metabolites | Serum and Urine | Trimethylsilylated derivatives | Method demonstrated high recovery and reproducibility. nih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the determination of this compound. researchgate.netmdpi.com Reversed-phase HPLC with UV detection is a common approach, often utilizing C18 columns. mfd.org.mkbepls.com The mobile phase composition, typically a mixture of a buffer and an organic solvent like acetonitrile, is optimized to achieve good separation. mfd.org.mkukaazpublications.com HPLC methods can be simple, reliable, and specific for the analysis of this compound in plasma. mfd.org.mk

Ultra-performance liquid chromatography (UPLC) offers significant advantages over traditional HPLC, including increased speed, sensitivity, and resolution. chromatographytoday.com This is achieved by using columns with sub-2-µm particles, which requires instrumentation capable of handling higher backpressures. chromatographytoday.com UPLC methods allow for much shorter analysis times while maintaining or even improving separation efficiency. lcms.cz The transfer of methods from HPLC to UPLC can lead to significant reductions in solvent consumption and analysis time. lcms.cz UPLC has been successfully applied to the analysis of this compound and its impurities, sometimes employing ion-pair reagents to enhance the resolution of structurally similar compounds. researchgate.net

Table 2: Comparison of HPLC and UPLC for this compound Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | Typically 3-5 µm | Sub-2 µm chromatographytoday.com |

| Column Dimensions | Longer length, wider bore | Shorter length, narrower bore chromatographytoday.com |

| Analysis Time | Longer | Shorter lcms.cz |

| Solvent Consumption | Higher | Lower lcms.cz |

| System Pressure | Lower | Higher chromatographytoday.com |

| Sensitivity & Resolution | Good | Enhanced chromatographytoday.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the comprehensive profiling of this compound and its metabolites. bohrium.com This technique combines the high separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. bohrium.com LC-MS/MS methods have been developed for the simultaneous quantification of this compound and a number of its key metabolites, including hydroxylated and unsaturated forms, in human plasma. bohrium.comcapes.gov.brbohrium.com

These methods often employ solid-phase extraction for sample clean-up and can achieve low limits of quantification. capes.gov.br The use of isotope-labeled internal standards, such as VPA-d6, helps to ensure accuracy and precision. bohrium.com LC-MS/MS is particularly valuable for studying the metabolic pathways of this compound and for identifying potential biomarkers of toxicity. bohrium.comnih.gov The technique allows for the successful separation of isomeric metabolites, which is crucial for understanding the complex biotransformation of the parent compound. bohrium.com

Electrophoretic Methodologies for Compound Resolution

Electrophoretic techniques offer an alternative to chromatographic methods for the separation of this compound. researchgate.net These methods are known for their high separation efficiency, short analysis times, and low consumption of samples and reagents. researchgate.net

Capillary Electrophoresis (CE) with Indirect UV Detection

Capillary electrophoresis (CE), specifically capillary zone electrophoresis (CZE), has been successfully employed for the determination of this compound in human plasma. researchgate.netepa.gov Due to the low UV absorbance of this compound, indirect UV detection is often utilized. researchgate.nettue.nl This involves adding a UV-absorbing compound to the background electrolyte, and the analyte is detected as a decrease in absorbance. researchgate.net

The separation in CE is based on the differential migration of ions in an electric field. researchgate.net Method optimization involves adjusting parameters such as the buffer pH, ionic strength, and the concentration of electroosmotic flow (EOF) modifiers. researchgate.net CE methods have been shown to be rapid and sensitive for the analysis of this compound. researchgate.netepa.gov Another detection method that has been used with CE is contactless conductivity detection, which offers versatility and is applicable to all ionic species. researchgate.netnih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar electrokinetic capillary chromatography (MEKC) is a mode of capillary electrophoresis that allows for the separation of both charged and neutral compounds. capes.gov.brnih.gov This is achieved by adding a surfactant, such as sodium dodecyl sulphate (SDS), to the buffer solution at a concentration above its critical micelle concentration. capes.gov.brnih.gov The resulting micelles act as a pseudo-stationary phase, and separation is based on the partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov

MEKC has been used for the simultaneous determination of this compound along with other antiepileptic drugs in human plasma. capes.gov.brnih.gov The specificity of the method can be enhanced by using multiwavelength detection. capes.gov.br

Spectroscopic Approaches for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for determining the precise molecular structure of this compound and its various metabolites. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive data for structural confirmation. In deuterated chloroform (B151607) (CDCl₃), a common solvent for nonpolar compounds like propyl pentanoate, the proton and carbon environments can be precisely mapped. wisc.edu

The ¹H NMR spectrum reveals signals corresponding to each unique proton environment, with chemical shifts indicating the electronic environment and signal splitting patterns revealing adjacent protons. The ¹³C NMR spectrum complements this by showing a distinct signal for each unique carbon atom in the molecule. Detailed spectral assignments are crucial for identifying the core structure and any modifications that occur during metabolism.

Interactive Data Table: ¹H NMR Spectral Data for 2-Propylpentanoic Acid

Data obtained from the Spectral Database for Organic Compounds (SDBS). This table represents typical values and may vary slightly based on experimental conditions.

| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity |

| -CH₃ (Terminal methyl) | 0.91 | Triplet |

| -CH₂- (Methylene) | 1.28 - 1.43 | Multiplet |

| -CH₂- (Methylene) | 1.55 - 1.68 | Multiplet |

| -CH- (Methine) | 2.38 | Multiplet |

| -COOH (Carboxylic acid) | 11.7 | Singlet (broad) |

Interactive Data Table: ¹³C NMR Spectral Data for 2-Propylpentanoic Acid

Data obtained from the Spectral Database for Organic Compounds (SDBS). This table represents typical values and may vary slightly based on experimental conditions.

| Assigned Carbon | Chemical Shift (δ) ppm |

| -CH₃ (Terminal methyl) | 13.9 |

| -CH₂- (Methylene) | 20.5 |

| -CH₂- (Methylene) | 34.5 |

| -CH- (Methine) | 45.3 |

| -C=O (Carbonyl) | 184.2 |

High-Resolution Mass Spectrometry for Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying metabolites, as it provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of a metabolite, enabling the confident identification of biotransformations such as hydroxylation, desaturation, or conjugation.

When coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), HRMS can separate complex mixtures of metabolites from biological samples and provide their exact masses. Further structural information is obtained through tandem mass spectrometry (MS/MS), where metabolites are fragmented and the resulting patterns are analyzed to pinpoint the site of metabolic modification. aist.go.jp For example, a mass increase of 15.9949 Da relative to the parent compound would indicate a hydroxylation.

Common metabolites of this compound include various hydroxylated, unsaturated (e.g., 4-ene-VPA), and glucuronidated species.

Interactive Data Table: Common Biotransformations of this compound Detected by HRMS

| Biotransformation | Mass Change (Da) | Resulting Metabolite Class |

| Hydroxylation | +15.9949 | Hydroxy-2-propylpentanoate |

| Desaturation | -2.0157 | Unsaturated this compound |

| Carboxylation | +43.9898 | Dicarboxylic acid (e.g., propylglutaric acid) |

| Glucuronidation | +176.0321 | This compound-glucuronide |

Sample Preparation Techniques for Complex Biological Research Samples

Effective sample preparation is crucial for the accurate analysis of this compound and its metabolites from complex biological matrices like plasma, urine, or tissue. The goal is to isolate and concentrate the analytes of interest while removing interfering substances such as proteins and salts. gsu.edu

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, which is a carboxylic acid, the pH of the aqueous sample is a critical parameter. The sample is typically acidified to a pH well below the pKa of the carboxylic acid group (e.g., pH 1-2). youtube.com This ensures the analyte is in its protonated, neutral form, which is more soluble in organic solvents and can be efficiently extracted from the aqueous biological matrix.

Various organic solvents can be employed, with the choice depending on the specific application and subsequent analytical method. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent (like acetone (B3395972) or methanol) to create a cloudy solution, maximizing the surface area for rapid analyte transfer. youtube.com

Interactive Data Table: Common LLE Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Sample pH | 1.0 - 5.0 | To ensure the carboxylic acid is in its neutral, extractable form. |

| Extraction Solvent | Chloroform, Ethyl Acetate, Hexane | Solvents in which the neutral form of the analyte is highly soluble. wisc.edu |

| Disperser Solvent (for DLLME) | Acetone, Methanol (B129727) | Miscible with both aqueous and organic phases to facilitate dispersion. |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and often automated sample preparation technique. It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to a sample, or the headspace above it, and analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a chromatograph for thermal desorption and analysis.

The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For this compound, headspace SPME is often employed. Research has shown the effectiveness of various coatings, including 100µm polydimethylsiloxane (B3030410) (PDMS) and Carbowax/templated resin (CW/TPR). In some applications, custom-made fibers, such as those using a polypropylene (B1209903) hollow-fiber membrane, have been developed for targeted analysis from serum samples. SPME offers advantages of miniaturization, reduced solvent consumption, and integration of extraction and preconcentration into a single step.

Interactive Data Table: SPME Fiber Coatings Used for this compound Extraction

| Fiber Coating | Abbreviation | Extraction Mode |

| Polydimethylsiloxane | PDMS | Headspace |

| Carbowax/Templated Resin | CW/TPR | Direct Immersion (with membrane) |

| Polypropylene Hollow-Fiber | - | Headspace |

Pre-column and On-column Derivatization Strategies for Analytical Enhancement

The quantitative analysis of this compound (valproic acid, VPA) and its metabolites presents significant analytical challenges. Due to its chemical structure as a short-chain branched fatty acid, this compound lacks a native chromophore or fluorophore, rendering its detection by common ultraviolet (UV) or fluorescence-based high-performance liquid chromatography (HPLC) methods difficult and insensitive. researcher.liferesearchgate.net Furthermore, its polarity can lead to poor retention on standard reversed-phase chromatographic columns, while for gas chromatography (GC), its low volatility and thermal instability necessitate modification prior to analysis. nih.govlibretexts.orgslideshare.net To overcome these limitations, derivatization strategies are widely employed. These methods chemically modify the carboxyl functional group of this compound and its acidic metabolites to introduce a moiety that enhances chromatographic behavior and detector response. libretexts.org Derivatization can be performed before the chromatographic separation (pre-column) or, less commonly for this analyte, as the sample is introduced to the column (on-column).

Pre-column Derivatization for Liquid Chromatography (LC)

Pre-column derivatization is a robust and flexible approach used to improve the analytical characteristics of this compound for LC-based analysis, particularly when coupled with mass spectrometry (LC-MS) or optical detectors. academicjournals.org The primary goals are to increase the hydrophobicity of the analyte for better reversed-phase retention and to attach a tag that is readily detectable. thermoscientific.fr This can be a UV-absorbing chromophore, a fluorescent tag (fluorophore), or a group that improves ionization efficiency for mass spectrometry. thermoscientific.frresearchgate.net

Research has focused on several classes of reagents that react with the carboxylic acid group of this compound.

Hydrazine-Based Reagents: Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) are effective for derivatizing short-chain fatty acids. diva-portal.orgshimadzu.com.au The reaction, often facilitated by a condensing agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), converts the carboxylic acid into a 3-nitrophenylhydrazone. diva-portal.org This derivative significantly enhances chromatographic retention and allows for highly sensitive detection in negative-ion mode mass spectrometry. diva-portal.orgshimadzu.com.au The 3-NPH derivatization method is noted for its stability and its suitability for the simultaneous analysis of multiple short-chain fatty acids and related organic acids. shimadzu.com.au

Amine-Based Reagents: 2-Picolylamine (2-PA) has been successfully used to derivatize this compound for sensitive detection by LC-MS/MS in selected reaction monitoring (SRM) mode. researchgate.net A key advantage of 2-PA derivatization is its demonstrated ability to achieve chromatographic separation of various C2-C5 short-chain fatty acid isomers. nih.gov In comparative studies, while O-benzylhydroxylamine (O-BHA) derivatization also improved sensitivity and retention, 2-PA provided superior separation for isomers. nih.gov

UV and Fluorescent Labeling Reagents: For HPLC analysis with UV or fluorescence detection, reagents that introduce a strongly absorbing or emitting moiety are required. 2,4'-Dibromoacetophenone has been used as a pre-column derivatization agent for the analysis of this compound by HPLC-UV. researcher.liferesearchgate.net For fluorescence detection, which offers higher sensitivity, reagents like 4-bromomethyl-6,7-dimethoxycoumarin (B14644) (BrMMC) have been employed to create highly fluorescent derivatives. researchgate.net Another common reagent, 9-fluorenylmethyl chloroformate (FMOC-Cl), is also suitable for derivatizing acidic groups to enhance detection. researchgate.net

The following table summarizes key pre-column derivatization reagents used for the LC analysis of this compound and related compounds.

Table 1: Pre-column Derivatization Reagents for LC Analysis of this compound

| Reagent | Activating Agent (if any) | Detection Method | Key Findings and Enhancements | Citations |

| 3-Nitrophenylhydrazine (3-NPH) | EDC, Pyridine | LC-MS/MS (Negative Ion) | Forms stable 3-nitrophenylhydrazone derivatives; improves retention and allows for simultaneous analysis of multiple SCFAs. | diva-portal.orgshimadzu.com.aunih.gov |

| 2-Picolylamine (2-PA) | Not specified | LC-MS/MS (SRM) | Enables sensitive detection and successfully separates C2-C5 SCFA isomers. | researchgate.netnih.gov |

| O-benzylhydroxylamine (O-BHA) | Not specified | LC-MS/MS | Provides high sensitivity and good retention, but with less effective isomer separation compared to 2-PA. | nih.gov |

| 4-bromomethyl-6,7-dimethoxycoumarin (BrMMC) | Not specified | HPLC-Fluorescence | Creates a highly fluorescent derivative, enabling sensitive detection for analytes lacking a native fluorophore. | researchgate.net |

| 2,4'-Dibromoacetophenone | Not specified | HPLC-UV | Introduces a chromophore for UV detection; used for VPA and its metabolite 4-ene VPA. | researcher.liferesearchgate.net |

| 4-dimethylaminobenzylamine dihydrochloride | Not specified | HPLC-MS/MS | Used for quantitative determination of VPA and 4-ene VPA in human plasma. | researchgate.net |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Not specified | HPLC-UV | A versatile reagent that reacts with acidic groups to improve detectability. | thermoscientific.frresearchgate.net |

Pre-column Derivatization for Gas Chromatography (GC)

For GC analysis, derivatization is essential to increase the volatility and thermal stability of this compound and its metabolites. libretexts.orgslideshare.net The polar carboxylic acid group must be converted into a less polar, more volatile functional group to ensure efficient elution from the GC column without thermal degradation. The most common strategies are silylation and alkylation.

Silylation: This is one of the most widely used derivatization methods for GC. libretexts.org In this reaction, an active hydrogen in the carboxylic acid group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org The resulting TMS esters are significantly more volatile and thermally stable than the parent acid, making them ideal for GC analysis. nih.govlibretexts.org

Alkylation: This method involves converting the carboxylic acid into an ester by adding an alkyl group. For example, using a reagent like iodobutane in the presence of a base converts this compound into its butyl ester. ufrgs.br Another approach involves using methyl chloroformate (MCF) for simultaneous derivatization and extraction prior to GC-MS/MS analysis. ufrgs.br These alkyl esters exhibit the increased volatility required for GC.

The table below outlines common derivatization approaches for the GC analysis of this compound.

Table 2: Pre-column Derivatization Strategies for GC Analysis of this compound

| Derivatization Method | Reagent Example | Purpose | Citations |

| Silylation | Trimethylsilane (TMS) reagents | Replaces the active hydrogen of the carboxyl group with a silyl group to increase volatility and thermal stability. | nih.govlibretexts.org |

| Alkylation (Esterification) | Iodobutane, Methyl Chloroformate (MCF) | Converts the carboxylic acid to a more volatile ester, facilitating efficient GC separation and detection. | ufrgs.br |

On-column Derivatization

On-column derivatization, where the chemical reaction occurs within the chromatograph, typically in the injection port for GC or at the head of the column for LC, is a less frequently reported strategy for this compound compared to pre-column methods. libretexts.org While this technique can simplify sample preparation and automation, pre-column derivatization is often preferred because it allows for a wider range of reaction conditions (e.g., heating, longer reaction times) and enables the removal of excess derivatizing reagent before injection, which can prevent interference with the analysis. libretexts.orgacademicjournals.org For GC, on-column derivatization might involve co-injecting the sample with a reagent that rapidly forms a volatile derivative at the high temperature of the injection port. However, for routine and validated analysis of this compound, pre-column strategies remain the dominant approach due to their robustness and versatility.

Molecular and Biochemical Mechanisms of Action of 2 Propylpentanoate

Enzyme Inhibition Profiles

2-Propylpentanoic acid, also known as valproic acid (VPA), demonstrates a broad range of effects by inhibiting several key enzymes. researchgate.netresearchgate.net This inhibitory action is central to its molecular and biochemical mechanisms. Notably, it acts as a histone deacetylase (HDAC) inhibitor and also modulates enzymes involved in the metabolism of gamma-aminobutyric acid (GABA). nih.govbio-gems.comnih.gov

Histone Deacetylase (HDAC) Inhibition and its Epigenetic Consequences

A significant mechanism of action for 2-propylpentanoate is its role as a direct inhibitor of histone deacetylases (HDACs). nih.govbio-gems.com This inhibition leads to significant epigenetic modifications that alter gene expression. nih.govingentaconnect.com this compound is classified as a broad-spectrum HDAC inhibitor, affecting both class I (HDAC1, HDAC2, HDAC3, HDAC8) and class IIa (HDAC4, HDAC5, HDAC7, HDAC9, and HDAC10) enzymes. researchgate.netnih.gov However, it does not appear to inhibit HDAC6 or HDAC10. aacrjournals.org The inhibitory action is thought to occur through the binding of its carboxylic acid group to the zinc ion within the active site of the HDAC enzyme. researchgate.net

Table 1: HDAC Inhibition Profile of this compound

| HDAC Class | Specific HDACs Inhibited | Reference |

|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | researchgate.netnih.gov |

The acetylation and deacetylation of histone proteins are critical for regulating chromatin structure and gene transcription. nih.gov Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone tails, which neutralizes their positive charge and reduces their affinity for the negatively charged DNA. researchgate.net This process generally leads to a more relaxed, open chromatin structure that is more accessible to transcription factors. aacrjournals.org

Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin state and transcriptional repression. aacrjournals.org By inhibiting HDACs, this compound shifts the balance towards a state of hyperacetylation. nih.gov This increased acetylation of histones, particularly H3 and H4, has been observed in various cell types, including hematopoietic cell lines and brain tissue. aacrjournals.orgresearchgate.net For instance, studies have shown that this compound treatment leads to increased acetylation of histone H3 and H4 in U937 and K562 cells. aacrjournals.org Another study demonstrated a significant increase in histone H3 acetylation in the brain following systemic administration of the compound. researchgate.net This effect on histone acetylation is dose-dependent and can persist for an extended period. aacrjournals.org

The inhibition of HDACs by this compound and the subsequent increase in histone acetylation have profound effects on gene expression. nih.gov The resulting "open" chromatin structure facilitates the binding of transcription factors to DNA, generally leading to the activation or "derepression" of gene transcription. researchgate.netaacrjournals.org However, the regulation of gene expression by HDAC inhibitors is complex, and recent studies indicate that the mechanism is more diverse than simply increasing gene expression. nih.gov While it often leads to higher gene expression, in some cases, it can also be associated with gene downregulation. nih.gov

This modulation of gene expression is a key aspect of chromatin remodeling, the dynamic process of altering chromatin structure to control access to DNA. jkns.or.krepicypher.com By influencing histone acetylation, this compound plays a role in this remodeling process, thereby regulating the expression of a subset of genes, estimated to be around 2-5% of the genome. nih.govoup.com This targeted gene regulation can influence a variety of cellular processes, including cell growth, differentiation, and apoptosis. nih.govresearchgate.net For example, the induction of the p21 gene, a cell cycle inhibitor, has been linked to the hyperacetylation of histones at its promoter region following treatment with this compound. aacrjournals.org

Modulation of Gamma-Aminobutyric Acid (GABA) Metabolism Enzymes

This compound is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. researchgate.netresearchgate.net This is achieved through the inhibition of key enzymes responsible for GABA catabolism. aksci.comnih.gov

One of the primary mechanisms by which this compound increases GABA concentrations is through the inhibition of GABA transaminase (GABA-T). aksci.comcancer.gov GABA-T is a crucial enzyme in the degradation pathway of GABA. nih.gov By inhibiting this enzyme, this compound effectively reduces the breakdown of GABA, leading to its accumulation in the brain. researchgate.netnih.gov

In addition to GABA-T, this compound also inhibits succinic semi-aldehyde dehydrogenase (SSADH). researchgate.netnih.gov SSADH is another key enzyme in the GABA metabolic pathway, responsible for converting succinic semialdehyde to succinic acid. anestesiarianimazione.com Inhibition of SSADH further contributes to the elevation of GABA levels in the brain. researchgate.net It's important to note that while this compound inhibits SSADH, it is contraindicated in individuals with a pre-existing deficiency of this enzyme. anestesiarianimazione.com

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Valproic Acid | |

| Gamma-Aminobutyric Acid | |

| Acetyl-CoA | |

| Succinic Semialdehyde | |

| Succinic Acid |

Enhancement of Glutamic Acid Decarboxylase (GAD) Activity

The enhancement of GAD activity by this compound leads to increased GABA levels in the brain. nih.govresearchgate.net This is believed to be a significant factor in its therapeutic effects in conditions characterized by neuronal hyperexcitability. symbiosisonlinepublishing.com The stimulation of GAD is one of several ways this compound modulates the GABAergic system, complementing its inhibitory effects on GABA-degrading enzymes. nih.govsymbiosisonlinepublishing.com

Research Findings on GAD Activity:

| Study Focus | Key Finding | Reference |

| GABA Synthesis | This compound stimulates GABA synthesis by increasing the expression and activity of GAD. | nih.gov |

| Neuronal GABA Concentrations | The compound increases regional neuronal concentrations of GABA through the stimulation of glutamic acid decarboxylase. | symbiosisonlinepublishing.com |

| GABAergic Transmission | Enhanced GAD activity contributes to the overall strengthening of GABAergic inhibitory activity. | researchgate.netsymbiosisonlinepublishing.com |

| Mechanism of Action | The increase in GABA synthesis via GAD is a recognized component of this compound's multifaceted mechanism. | researchgate.netnih.gov |

Interaction with Acylpeptide Hydrolase (APEH)

This compound metabolism involves the formation of a glucuronide conjugate, valproyl-glucuronide (VPA-G). researchgate.netelsevier.es Acylpeptide hydrolase (APEH) is a key enzyme that catalyzes the hydrolysis of VPA-G back to the active form, this compound. researchgate.nettandfonline.comnih.gov This deconjugation reaction is a part of the enterohepatic circulation of the drug. researchgate.net

The interaction between this compound and APEH is particularly significant in the context of drug-drug interactions. Certain drugs, such as carbapenem (B1253116) antibiotics, can inhibit APEH. researchgate.netelsevier.es This inhibition prevents the hydrolysis of VPA-G back to this compound, leading to increased urinary excretion of the inactive VPA-G and a subsequent decrease in the plasma levels of the active drug. researchgate.nettandfonline.comnih.gov This mechanism has been identified as a key factor in the drug-drug interaction between this compound and carbapenems. nih.govamegroups.org

Research Findings on APEH Interaction:

| Aspect of Interaction | Finding | Reference |

| Enzyme Function | APEH hydrolyzes VPA-G to regenerate the active this compound. | researchgate.nettandfonline.comnih.gov |

| Drug-Drug Interactions | Inhibition of APEH by carbapenems decreases plasma levels of this compound. | researchgate.netelsevier.esnih.gov |

| Mechanism of Interaction | APEH inhibition leads to increased urinary elimination of VPA-G. | researchgate.net |

| Clinical Relevance | The interaction is clinically significant and can lead to loss of therapeutic effect. | elsevier.es |

Influence on Cytochrome P450 (CYP450) Enzyme Systems

This compound has a complex relationship with the cytochrome P450 (CYP450) enzyme system. It is metabolized to a minor extent by CYP450 enzymes, including CYP2A6, CYP2B6, and CYP2C9. wikipedia.orggazi.edu.tr These enzymes are involved in the formation of some of its metabolites. gazi.edu.tr

More significantly, this compound itself acts as a weak inhibitor of several CYP450 enzymes, most notably CYP2C9. nih.govgazi.edu.trresearchgate.net This inhibition can lead to drug-drug interactions by increasing the plasma concentrations of other drugs that are primarily metabolized by these enzymes. wikipedia.orggazi.edu.tr Clinical observations have shown that this compound can elevate the plasma levels of drugs such as phenytoin (B1677684) and phenobarbital. gazi.edu.tr In vitro studies have confirmed the inhibitory effect of this compound on CYP2C9 at clinically relevant concentrations. gazi.edu.tr It also inhibits other enzymes like glucuronyl transferase and epoxide hydrolase. wikipedia.org

Research Findings on CYP450 Influence:

Inhibition of Dihydrolipoyl Dehydrogenase (DLDH)

Research has indicated that metabolites of this compound can inhibit the mitochondrial enzyme dihydrolipoyl dehydrogenase (DLDH). nih.govmdpi.com Specifically, valproyl-CoA and valproyl-dephosphoCoA have been shown to inhibit DLDH activity. nih.govmdpi.com DLDH is a component of several important mitochondrial multi-enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex.

The inhibition of DLDH by this compound metabolites can lead to impaired mitochondrial oxidative phosphorylation. nih.gov Studies have shown that this inhibition results in a decreased rate of oxygen consumption and ATP synthesis when substrates like glutamate (B1630785) and 2-oxoglutarate are used. nih.govmdpi.com This effect appears to be specific, as no significant inhibition is observed when succinate (B1194679) is the substrate. nih.gov The impairment of DLDH activity limits the flux of substrates through the citric acid cycle. nih.gov

Research Findings on DLDH Inhibition:

Ion Channel Modulation

A significant aspect of this compound's mechanism of action involves the modulation of voltage-gated ion channels. nih.govsymbiosisonlinepublishing.com This includes interactions with sodium, calcium, and potassium channels, which contributes to the stabilization of neuronal membranes and a reduction in neuronal hyperexcitability. symbiosisonlinepublishing.compatsnap.com

Voltage-Gated Sodium Channel Interactions

This compound has been shown to block voltage-gated sodium channels. nih.govsymbiosisonlinepublishing.compatsnap.com This action reduces the entry of sodium ions into neurons, which in turn decreases neuronal excitability and the rate of neuronal firing. nih.govpatsnap.com By inhibiting these channels, this compound helps to prevent the generation and propagation of abnormal electrical impulses. nih.gov This mechanism is a key contributor to its anticonvulsant properties. patsnap.com Studies have shown that this compound can block sodium currents by enhancing the inactivated state of the channel. researchgate.net

Calcium and Potassium Channel Modulation

In addition to its effects on sodium channels, this compound also modulates calcium and potassium channels. patsnap.compatsnap.compharmgkb.org It has been found to block T-type calcium channels, which are involved in neurotransmitter release and neuronal excitability. symbiosisonlinepublishing.compatsnap.com The inhibition of these channels further contributes to the reduction of abnormal neuronal firing. patsnap.com Prenatal exposure to this compound has been shown to up-regulate the transcription of T-type calcium channels by inhibiting histone deacetylase. nih.gov

Research Findings on Ion Channel Modulation:

Neurotransmission System Interactions

The anticonvulsant and mood-stabilizing effects of this compound, also known as valproic acid (VPA), are attributed to its complex interactions with various neurotransmitter systems. symbiosisonlinepublishing.comnews-medical.net Its primary mechanisms involve the modulation of GABAergic and glutamatergic pathways, which are the main inhibitory and excitatory systems in the central nervous system, respectively. nih.govallstudyjournal.com

Direct and Indirect Effects on GABAergic Neurotransmission

Indirect Effects:

Increased GABA levels: VPA increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. news-medical.netresearchgate.net It achieves this by inhibiting GABA-degrading enzymes, such as GABA transaminase and succinic semialdehyde dehydrogenase, and by stimulating the synthesis of GABA via the enzyme glutamic acid decarboxylase. symbiosisonlinepublishing.comresearchgate.netresearchgate.net This leads to greater availability of GABA in the synaptic cleft. symbiosisonlinepublishing.com

Increased GABA release: Some evidence suggests that VPA can enhance the release of GABA from presynaptic terminals. nih.gov

Direct Effects:

Postsynaptic Receptor Modulation: VPA can directly act on postsynaptic GABA-A receptors, potentiating the effects of GABA. symbiosisonlinepublishing.comnews-medical.net This action increases the influx of chloride ions, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.

The combined direct and indirect actions of VPA on the GABAergic system contribute significantly to its therapeutic effects by strengthening inhibitory signaling in the brain. symbiosisonlinepublishing.comnih.gov

Modulation of Glutamatergic Pathways

In addition to its profound effects on the GABAergic system, this compound also modulates excitatory glutamatergic neurotransmission. nih.govallstudyjournal.com This dual action of enhancing inhibition and reducing excitation is central to its mechanism of action.

Research indicates that VPA can attenuate the excitatory responses induced by glutamate receptor agonists like NMDA and kainate. nih.gov In animal models, VPA has been shown to reduce the excitatory effects mediated by these receptors in areas like the medial prefrontal cortex. nih.gov

Furthermore, some studies suggest that VPA can influence the expression of subunits of the N-methyl-D-aspartate (NMDA) receptor, such as the NR2A and NR2B subunits. nih.gov This modulation of receptor composition can impact synaptic plasticity and control excitotoxicity. nih.gov By reducing excessive glutamate signaling, VPA helps to prevent the neuronal damage that can result from overstimulation. allstudyjournal.com The ability of VPA to modulate glutamate transporter expression in the hippocampus has also been reported, which could affect the clearance of glutamate from the synapse. researchgate.net

Receptor Binding and Allosteric Modulation (e.g., GABA-A, GABA-B Receptors)

This compound directly interacts with GABA receptors to enhance inhibitory neurotransmission. nih.gov It acts as a positive allosteric modulator of GABA-A receptors, meaning it binds to a site on the receptor that is different from the GABA binding site. dovepress.comiu.edu This binding event increases the receptor's affinity for GABA, leading to a more potent inhibitory response when GABA binds. wikipedia.org Specifically, VPA has been suggested to interact with the benzodiazepine (B76468) regulatory regions of GABA-A receptors. nih.gov This allosteric modulation prolongs the inhibitory postsynaptic potential, effectively dampening neuronal excitability. nih.gov

Beyond GABA-A receptors, VPA also facilitates the activity of GABA-B receptors. nih.gov It has been shown to promote the binding of baclofen, a GABA-B receptor agonist, to its receptor. nih.gov GABA-B receptors are G-protein coupled receptors that, when activated, can lead to a reduction in neurotransmitter release from the presynaptic terminal and hyperpolarization of the postsynaptic membrane. nih.gov This interaction with both major types of GABA receptors underscores the comprehensive nature of VPA's enhancement of GABAergic signaling.

Cellular Signaling Pathway Perturbations

This compound (VPA) influences several intracellular signaling cascades that are crucial for regulating a wide array of cellular processes. cuni.cz These perturbations contribute to its therapeutic effects by modulating gene expression and cellular function.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK Pathway)

This compound has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinase (ERK) pathway. nih.govsymbiosisonlinepublishing.com The MAPK pathways are critical in transducing extracellular signals into intracellular responses that govern processes like cell proliferation, differentiation, and survival. thermofisher.com

Studies have demonstrated that VPA can increase the phosphorylation of ERK, a key step in the activation of this pathway. nih.govnih.gov This activation has been observed in various cell types, including neurons and hepatocytes. nih.govnih.gov The activation of the ERK pathway by VPA is thought to be dependent on upstream kinases such as MEK and Raf. nih.gov This effect on the ERK pathway may contribute to the neurotrophic and neuroprotective properties of VPA. nih.gov For instance, activation of the ERK pathway is associated with increased expression of genes like bcl-2, which promotes cell survival. nih.gov

Table 1: Effect of this compound on MAPK/ERK Pathway Activation

| Cell Type | Effect of this compound | Key Findings | Reference |

| Primary Human Hepatocytes | Activation of ERK pathway | Increased ERK Thr202/Tyr204 phosphorylation | nih.gov |

| Cultured Cortical Neurons | Increased phospho-ERK44/42 levels | Time and concentration-dependent increase | nih.gov |

| Hepatoma Cell Lines | Activation of ERK1/2 (p44/42) MAPK pathway | Observed via Western blot analysis | researchgate.net |

| Endothelial Cells | Activation of ERK1/2 | Associated with inhibition of apoptosis | tandfonline.com |

Regulation of Transcription Factor Activity (e.g., via Phosphorylation)

This compound influences the activity of various transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. addgene.orgsenecalearning.com This regulation is often achieved through mechanisms like phosphorylation. mdpi.com

One of the key ways VPA modulates transcription factor activity is through its impact on signaling pathways like the ERK pathway. researchgate.net Activated ERK can phosphorylate and thereby activate downstream transcription factors. doi.org For example, VPA has been shown to increase the DNA-binding and transactivation activities of the transcription factor AP-1. doi.orgcuni.cz This activation is thought to be mediated through the phosphorylation of ERK, which in turn can activate components of the AP-1 complex. doi.org

Furthermore, VPA can affect the activity of other transcription factors, such as NF-κB. nih.gov Studies have shown that VPA can increase the transcriptional activity of NF-κB, even while paradoxically reducing its ability to bind to DNA. nih.gov VPA has also been found to influence the cAMP-response element binding protein (CREB) transcription factor. mdpi.com These complex interactions with transcription factors allow VPA to modulate the expression of a wide range of genes involved in neuroprotection, neurogenesis, and synaptic plasticity. mdpi.com

Table 2: Regulation of Transcription Factor Activity by this compound

| Transcription Factor | Effect of this compound | Mechanism | Reference |

| AP-1 | Increased DNA-binding and transactivation | Triggering phosphorylation of ERK | doi.orgcuni.cz |

| NF-κB | Increased transcriptional activity | Decreased phosphorylation of p65 at Ser276 | nih.gov |

| CREB | Reversal of overexpression in epilepsy | Altered gene expression | mdpi.com |

| Elk-1 | Activated phosphorylation | Activation of ERK1/2 kinases | researchgate.net |

Impact on G Protein-Coupled Estrogen Receptor (GPER) Expression

Current research has not extensively detailed the direct impact of this compound, also known as valproic acid (VPA), on the expression of the G Protein-Coupled Estrogen Receptor (GPER). While VPA is known to modulate various signaling pathways and gene expression, its specific interaction with GPER remains an area for further investigation.

Effects on Fundamental Cellular Processes (In Vitro and Preclinical Models)

This compound exerts significant effects on fundamental cellular processes, largely through its activity as a histone deacetylase (HDAC) inhibitor. eurekaselect.comaacrjournals.orgembopress.orgtandfonline.comnih.govnih.gov By inhibiting HDACs, VPA alters chromatin structure, leading to changes in gene expression that regulate cell growth, differentiation, and survival. eurekaselect.comrjpbr.comresearchgate.net

This compound demonstrates complex, context-dependent effects on cell proliferation and differentiation. In many cancer cell lines, VPA inhibits proliferation and promotes differentiation. eurekaselect.comnih.govaacrjournals.org For instance, in poorly differentiated thyroid cancer cells and neuroblastoma cells, VPA induces differentiation. nih.govlabforvets.com This anti-proliferative effect is often linked to its HDAC inhibitory function. aacrjournals.orgnih.gov

Conversely, in other contexts, such as with normal hematopoietic stem cells, VPA has been shown to stimulate proliferation and self-renewal. nih.govaacrjournals.org This is accompanied by an acceleration of the cell cycle and is associated with the activation of the Wnt signaling pathway and upregulation of HoxB4. nih.govaacrjournals.org In mesenchymal pluripotent cells, VPA has been observed to decrease the rate of cell proliferation, particularly in the presence of extracellular matrices, while promoting osteoblastic differentiation. aboutscience.eunih.govuni.luresearchgate.net

The regulation of cell proliferation by VPA can be mediated through various signaling pathways. In neural progenitor cells, VPA's effects on differentiation and proliferation inhibition are mediated through the β-catenin-Ras-ERK-p21Cip/WAF1 pathway. stemcell.com In adult zebrafish, VPA has been shown to reduce cell proliferation in the optic tectum by inhibiting HDAC activity and upregulating Notch signaling. nih.gov

Table 1: Effects of this compound on Cell Proliferation and Differentiation in Different Cell Types

| Cell Type | Effect on Proliferation | Effect on Differentiation | Key Signaling Pathways Involved |

| Poorly Differentiated Thyroid Cancer Cells | Inhibition | Promotion of redifferentiation | - |

| Neuroblastoma Cells | Inhibition | Promotion | Notch signaling cascade |

| Hematopoietic Stem Cells | Stimulation | Inhibition of differentiation, promotion of self-renewal | Wnt signaling, HoxB4 upregulation |

| Mesenchymal Pluripotent Cells | Inhibition | Promotion of osteoblastic differentiation | - |

| Neural Progenitor Cells | Inhibition | Promotion | β-catenin-Ras-ERK-p21Cip/WAF1 |

| Adult Zebrafish Optic Tectum | Inhibition | - | HDAC inhibition, Notch signaling |

| Prostate Cancer Cells | Inhibition | - | - |

A significant mechanism of this compound's anti-cancer activity is its ability to induce apoptosis and cell cycle arrest in various cancer cell types. eurekaselect.comnih.govoup.comaacrjournals.orgoncotarget.com In poorly differentiated thyroid cancer cells, VPA induces apoptosis through the intrinsic pathway, involving the activation of caspases 3 and 9, but not caspase 8. nih.govoup.com This is accompanied by a cell cycle arrest in the G1 phase, which is associated with increased expression of p21 and reduced expression of cyclin A. nih.govoup.com

Similarly, in medulloblastoma cells, VPA induces growth inhibition, cell cycle arrest, and apoptosis. aacrjournals.org The induction of apoptosis has also been observed in microglial cells, where VPA triggers a caspase 3-mediated pathway. nih.gov In some cancer cells, VPA can act synergistically with other compounds, like the BH3-mimetic gossypol, to induce robust apoptosis. oncotarget.com This combined treatment leads to the activation of caspases-8, -9, and -3, and is linked to the suppression of the cyclin-A2/Akt/FOXO3a signaling pathway. oncotarget.com

Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest

| Cell Type | Key Apoptotic Events | Cell Cycle Arrest Phase | Associated Molecular Changes |

| Poorly Differentiated Thyroid Cancer Cells | Activation of caspases 3 and 9 (intrinsic pathway) | G1 | Increased p21, Reduced cyclin A |

| Medulloblastoma Cells | Increased apoptosis | G1/G2 | Increased histone hyperacetylation, Regulation of p21, CDK4, and CMYC |

| Microglial Cells (BV-2) | Increased caspase 3 cleavage | - | - |

| Various Cancer Cells (in combination with Gossypol) | Activation of caspases-8, -9, -3, PARP cleavage | - | Decreased cyclin A2, Suppressed Akt/FOXO3a signaling |

This compound has been shown to promote neurogenesis and neurite outgrowth, processes crucial for neural development and repair. researchgate.netlabforvets.comnih.govnih.govuni.edu In cultured cortical cells, VPA enhances neuronal growth and promotes the proliferation and maturation of neural stem cells (neurogenesis). nih.govnih.gov This effect is mediated, at least in part, by the activation of the ERK (extracellular signal-regulated kinase) pathway. labforvets.comnih.govnih.gov Chronic treatment with VPA has been found to increase the levels of activated phospho-ERK44/42 in neurons. nih.govnih.gov

This compound can induce autophagy, a cellular process of self-digestion, in several cell types, particularly cancer cells. nih.govnih.govtandfonline.comoup.comspandidos-publications.comnih.govfrontiersin.org In glioma cells, VPA-induced autophagy is associated with oxidative stress and is considered a crucial mechanism for its tumoricidal effect, which appears to be independent of apoptosis. nih.govoup.com The activation of the ERK1/2 pathway is also implicated in VPA-induced autophagy in these cells. nih.gov

In human prostate cancer cells, VPA induces autophagy by suppressing the Akt/mTOR signaling pathway. nih.govspandidos-publications.com This is evidenced by an increase in the levels of autophagy markers LC3-II and Beclin-1, and a reduction in the phosphorylated forms of Akt and mTOR. nih.govspandidos-publications.com Similarly, in gastric cancer cells, VPA induces autophagy by inhibiting HDAC1/2, which in turn inhibits the HDAC1/PTEN/Akt signaling pathway and alters the expression of Bcl-2 and Beclin-1. nih.govfrontiersin.org In lymphoma cells, VPA can potentiate the autophagic effects of chemotherapeutic agents through an HDAC-independent mechanism involving the reduction of cellular inositol (B14025) 1,4,5-trisphosphate (IP3) and subsequent activation of the PRKAA/AMPK-mTOR cascade. tandfonline.com

Table 3: Mechanisms of this compound-Induced Autophagy

| Cell Type | Key Signaling Pathways Involved | Upstream Triggers |

| Glioma Cells | ERK1/2 activation | Oxidative stress |

| Human Prostate Cancer Cells | Suppression of Akt/mTOR pathway | - |

| Gastric Cancer Cells | Inhibition of HDAC1/PTEN/Akt pathway | HDAC1/2 inhibition |

| Lymphoma Cells | Activation of PRKAA/AMPK-mTOR cascade | Reduction of cellular IP3 |

This compound can interfere with mitochondrial function and the homeostasis of Coenzyme A (CoA), a crucial cofactor in cellular metabolism. ulisboa.ptulisboa.ptresearchgate.net VPA, being a branched-chain fatty acid, can enter the mitochondria and form a CoA ester, valproyl-CoA. researchgate.net The formation of this ester can sequester mitochondrial CoA, reducing its availability for essential metabolic processes like the β-oxidation of fatty acids. researchgate.net

This sequestration of CoA can lead to an altered acylcarnitine profile in the liver. ulisboa.pt Furthermore, valproyl-CoA can directly inhibit key enzymes involved in mitochondrial metabolism. For example, it can inhibit carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation. researchgate.net A metabolite of VPA, Δ4-VPA, can also enter the mitochondria and form a reactive CoA ester that can inactivate enzymes involved in fatty acid oxidation. researchgate.net The interference with CoA homeostasis and mitochondrial bioenergetics is thought to be a contributing factor to some of the metabolic side effects associated with VPA. ulisboa.ptulisboa.pt

Sensitization of Cells to Chemotherapeutic Agents and Radiation

This compound (also known as Valproic Acid or VPA) has been identified as a compound that can enhance the sensitivity of cancer cells to conventional treatments like chemotherapy and radiation. tandfonline.commdpi.comnih.govtandfonline.com This sensitizing effect is largely attributed to its role as a histone deacetylase (HDAC) inhibitor. nih.govtandfonline.comnih.gov By inhibiting HDACs, this compound alters chromatin structure and gene expression, which can interfere with the cell's ability to repair damage caused by cytotoxic agents and radiation, ultimately leading to increased cell death. tandfonline.comnih.gov

Sensitization to Chemotherapeutic Agents

Research has demonstrated that this compound can potentiate the effects of various chemotherapeutic drugs across different cancer types. This synergistic action often allows for greater therapeutic efficacy than what is achieved with the chemotherapeutic agent alone. The mechanisms underlying this chemosensitization are multifaceted, involving the induction of cell cycle arrest, promotion of apoptosis, and disruption of DNA repair pathways. tandfonline.comoncotarget.comnih.govnih.gov

In human glioma cell lines, this compound has been shown to significantly increase sensitivity to temozolomide (B1682018) (TMZ). oncotarget.comnih.gov Studies on glioblastoma cell lines revealed that VPA treatment led to a reduction in the IC50 values of TMZ, indicating that a lower concentration of the drug was needed to inhibit cell growth. oncotarget.com This effect was linked to VPA's ability to reduce cell proliferation and downregulate the expression of O-6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to temozolomide resistance. oncotarget.com

Similarly, in human melanoma cells, this compound sensitizes cells to treatment with cisplatin (B142131) and etoposide. tandfonline.com The combination of VPA with these agents resulted in a significant increase in apoptosis. tandfonline.comresearchgate.net The mechanism involves inducing a G1 cell cycle arrest, which is associated with the upregulation of proteins like p16 and p21. tandfonline.com

In breast cancer cells, this compound enhances sensitivity to hydroxyurea. nih.gov This sensitization is achieved by causing an accumulation of DNA double-strand breaks and blocking the homologous recombination (HR) repair pathway. nih.gov Specifically, VPA inhibits the hyperphosphorylation of replication protein A2 (RPA2), a key protein in DNA repair. nih.gov

The following table summarizes key findings on the chemosensitizing effects of this compound.

| Cancer Cell Line | Chemotherapeutic Agent | Key Findings | Mechanism of Sensitization | Reference |

| Human Glioma (T98-G, SF295) | Temozolomide (TMZ) | VPA (1.0 mmol/L) significantly increased the sensitivity of glioma cells to TMZ. | Increased apoptosis and autophagy; cell cycle block. | nih.gov |

| Human Glioblastoma (Multiple lines) | Temozolomide (TMZ) | VPA treatment reduced IC50 values for TMZ. | Downregulation of MGMT expression; reduced proliferation. | oncotarget.com |

| Human Melanoma (M14) | Cisplatin, Etoposide | VPA sensitized melanoma cells to treatment, leading to up to 50% apoptosis. | Induction of G1 cell cycle arrest; upregulation of p16 and p21. | tandfonline.com |

| Breast Cancer (Multiple lines) | Hydroxyurea (HU) | VPA and HU cooperatively suppressed cancer cell survival. | Accumulation of DNA double-strand breaks; inhibition of homologous recombination repair via RPA2. | nih.gov |

Sensitization to Radiation

This compound is also a potent radiosensitizer, enhancing the cell-killing effects of ionizing radiation in numerous cancer models. tandfonline.commdpi.comnih.gov This property is particularly significant for radioresistant tumors like melanoma and glioblastoma. mdpi.comnih.govfrontiersin.org The primary mechanism is believed to be the VPA-induced inhibition of HDACs, which leads to a more open chromatin structure (euchromatin), making DNA more accessible and susceptible to radiation-induced damage. tandfonline.comtandfonline.com Furthermore, VPA has been shown to suppress the repair of DNA double-strand breaks (DSBs), which are the most lethal form of radiation-induced damage. tandfonline.commdpi.com

In human erythroleukemic K562 cells, pretreatment with this compound markedly enhanced radiation-induced cell death and apoptosis. tandfonline.com This was correlated with the hyperacetylation of histones and an enhanced expression of γH2AX, a marker for DNA double-strand breaks. tandfonline.comtandfonline.com The radiosensitizing effect was attributed to the suppression of DNA damage repair. tandfonline.com